molecular formula C6H4N2O2 B3355535 Creosote CAS No. 62785-91-5

Creosote

Cat. No. B3355535
CAS RN: 62785-91-5
M. Wt: 136.11 g/mol
InChI Key: WHRZCXAVMTUTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Creosote is a multicomponent oil classified as a dense non-aqueous phase liquid (DNAPL) produced from coal tar distillation . The concept of phase distribution is critical in decision-making to remediate contaminated sites .


Molecular Structure Analysis

Creosote is a combination of natural phenols: primarily guaiacol and creosol (4-methylguaiacol), which typically constitutes 50% of the oil; second in prevalence are cresol and xylenol; the rest being a combination of monophenols and polyphenols .


Chemical Reactions Analysis

Creosote is a complex mixture containing mainly polycyclic aromatic hydrocarbons (PAHs). The remediation of creosote-contaminated sites becomes a challenge due to the numerous compounds and the specific soil properties . Treatability tests using advanced homogeneous (HM system) and heterogeneous (HT system) oxidative processes were applied with sandy soil artificially contaminated with creosote .


Physical And Chemical Properties Analysis

Creosote is a complex and variable mixture produced from coal that is made up of more than 250 compounds . There are five major classes of compounds in creosote . The major chemicals in coal tar creosote are polycyclic aromatic hydrocarbons (PAHs), phenol, and creosols . Creosote is a thick and oily liquid .

Safety and Hazards

Creosote is known to cause skin irritation, respiratory problems, and even cancer with prolonged exposure . In addition to being a health hazard, creosote buildup can also cause chimney fires that can quickly spread to the rest of the house . Creosote is highly flammable and can pose a serious fire hazard if it is not removed regularly .

Future Directions

There are ongoing efforts to propagate Creosote Bush, which involves harvesting seeds with care, soaking in boiling water to awaken . This simulates the harsh desert conditions they’re adapted to . There is also ongoing research on the treatability of creosote-contaminated sites .

properties

IUPAC Name

1H-furo[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h1-3H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRZCXAVMTUTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570177
Record name Furo[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-d]pyrimidin-2(3h)-one

CAS RN

62785-91-5
Record name Furo[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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